Product packaging for Cap-dependent endonuclease-IN-3(Cat. No.:)

Cap-dependent endonuclease-IN-3

Cat. No.: B15143468
M. Wt: 597.6 g/mol
InChI Key: IVHSRYSBKJOVJK-VWNXMTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mechanism of Cap-dependent Endonuclease Function in Viral RNA Synthesis

The survival and replication of segmented negative-sense RNA viruses depend on their ability to transcribe their genomes into messenger RNA (mRNA) that can be translated by the host cell's machinery. Since these viruses lack their own mRNA capping machinery, they have evolved a unique strategy known as "cap-snatching." nih.govnih.gov

In viruses of the Orthomyxoviridae family, such as influenza, the cap-snatching process is a quintessential step for viral transcription and is orchestrated by the viral RNA-dependent RNA polymerase (RdRp). wikipedia.org This polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). wikipedia.org

The process unfolds in the host cell nucleus and involves several distinct steps: wikipedia.orgwikipedia.org

Binding: The PB2 subunit recognizes and binds to the 5' cap structure (a 7-methylguanosine, or m⁷G) of host cell pre-mRNAs. wikipedia.orgnih.gov

Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, then cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap. wikipedia.orgnih.gov

Primer Synthesis: This "snatched" capped fragment serves as a primer for the initiation of viral mRNA synthesis, which is catalyzed by the PB1 subunit. wikipedia.orgnih.gov

This mechanism ensures that all viral mRNAs have a 5' cap, allowing them to be recognized and translated by the host's ribosomes, effectively hijacking the cell's protein synthesis machinery for viral replication. wikipedia.orgnih.gov

The cap-snatching mechanism is not exclusive to orthomyxoviruses. It represents a conserved strategy among several families of segmented negative-stranded RNA viruses, including Bunyaviridae and Arenaviridae. nih.govpnas.orgnih.govnih.gov These viruses also possess a cap-dependent endonuclease that is essential for their replication. nih.govpnas.org

In arenaviruses and bunyaviruses, the polymerase and cap-snatching functions are typically contained within a single large (L) protein. nih.govnih.gov The N-terminal domain of this L protein houses the endonuclease activity, which is homologous to the PA subunit of the influenza virus. nih.gov Despite the architectural difference of housing these functions in one protein instead of three, the fundamental process of cleaving host-capped mRNAs to prime viral transcription remains the same. nih.govnih.gov This conservation of the CEN active site across different virus families highlights its critical role in the viral life cycle. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H25F2N3O7S B15143468 Cap-dependent endonuclease-IN-3

Properties

Molecular Formula

C29H25F2N3O7S

Molecular Weight

597.6 g/mol

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1

InChI Key

IVHSRYSBKJOVJK-VWNXMTODSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Origin of Product

United States

Characterization of Cap Dependent Endonuclease in 3 As a Potent Inhibitor

Inhibitory Potency against Viral Cap-dependent Endonuclease Activity

While specific enzymatic inhibition data for Cap-dependent endonuclease-IN-3 is not available in the public domain, the general class of cap-dependent endonuclease inhibitors has been shown to be highly potent. For instance, related compounds have demonstrated strong inhibitory activity against the endonuclease enzyme with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range. This potent enzymatic inhibition is a key characteristic of this class of antiviral agents.

In Vitro Antiviral Efficacy of this compound

Patent information suggests that this compound exhibits significant antiviral activity against both influenza A and influenza B viruses and possesses lower cytotoxicity. However, specific data from cellular assays are not publicly detailed. The following sections describe the expected, but currently unconfirmed, in vitro profile for this compound based on the activity of other well-characterized inhibitors of the same class.

Activity against Influenza A Virus Subtypes (e.g., H1N1, H3N2)

Cap-dependent endonuclease inhibitors typically show broad-spectrum activity against various influenza A subtypes, including seasonal strains like H1N1 and H3N2. scipublications.com For example, the related compound ADC189 has demonstrated potent activity against these subtypes. scipublications.com It is anticipated that this compound would exhibit a similar profile, effectively inhibiting the replication of these clinically relevant influenza A viruses in cell culture.

Activity against Influenza B Virus

Influenza B is a significant cause of seasonal epidemics. Cap-dependent endonuclease inhibitors have also proven effective against influenza B virus strains. scipublications.com Studies on similar compounds show potent inhibition of influenza B replication in vitro. nih.gov Therefore, it is expected that this compound would also be active against influenza B.

Comparative Antiviral Potency with Benchmarked Endonuclease Inhibitors in Cellular Assays

Detailed comparative data for this compound against benchmark inhibitors like baloxavir (B560136) marboxil or oseltamivir (B103847) are not available. For context, preclinical studies on other novel cap-dependent endonuclease inhibitors, such as ADC189, have shown their antiviral activity to be comparable to baloxavir marboxil. scipublications.com A full characterization would require head-to-head cellular assays to determine the relative potency (EC50 values) of this compound.

In Vivo Antiviral Efficacy in Preclinical Infection Models

Information from patent literature suggests that this compound has favorable in vivo pharmacokinetic and pharmacodynamic properties. nih.gov However, specific studies in animal models have not been published.

Reduction of Viral Replication and Load in Animal Models

In vivo studies using mouse models of influenza infection are standard for evaluating new antiviral candidates. These studies typically measure the reduction in viral titers in the lungs and improved survival rates. For example, in mouse models, other cap-dependent endonuclease inhibitors like baloxavir marboxil have been shown to cause a rapid and significant reduction in viral load and protect against lethal infection. nih.gov It is hypothesized that this compound would produce similar positive outcomes in preclinical animal models, but experimental data is required for confirmation.

Modulation of Pathological Markers in Preclinical Disease Progression

Preclinical studies investigating the in vivo efficacy of cap-dependent endonuclease inhibitors, such as this compound, have demonstrated significant modulation of key pathological markers associated with influenza virus infection. These studies, primarily conducted in mouse and non-human primate models, provide compelling evidence of the compound's potential to mitigate disease severity by controlling viral replication and the host's inflammatory response.

Research has shown that treatment with potent cap-dependent endonuclease inhibitors leads to a rapid and substantial reduction in viral load in the lungs and blood of infected animals. nih.govnih.gov In a mouse model of lethal influenza A virus infection, oral administration of a cap-dependent endonuclease inhibitor resulted in a dose-dependent decrease in virus titers in the lungs. nih.govnih.gov This marked reduction in viral replication is a critical factor in preventing the extensive lung damage and systemic complications associated with severe influenza.

Furthermore, these inhibitors have been shown to significantly improve survival rates in lethally infected animal models. nih.govnih.gov Even with delayed treatment initiation, a single oral dose of a cap-dependent endonuclease inhibitor completely protected mice from mortality. nih.gov This robust therapeutic effect highlights the potency of these compounds in halting disease progression.

The modulation of the host's immune and inflammatory response is another crucial aspect of the therapeutic efficacy of cap-dependent endonuclease inhibitors. Severe influenza is often characterized by a dysregulated and excessive inflammatory response, leading to significant lung injury. nih.gov Preclinical data indicate that treatment with these inhibitors can attenuate this pathological inflammation. For instance, in a mouse model, combination therapy with a cap-dependent endonuclease inhibitor and a neuraminidase inhibitor led to a reduction in the elevation of cytokine and chemokine levels in the lungs. nih.gov Similarly, studies with other inhibitors have shown a decrease in pro-inflammatory cytokines like IL-6 and MCP-1 in the lungs of treated animals. biorxiv.org

The impact of these inhibitors on pathological markers is further evidenced by the amelioration of clinical signs of disease. In a lethal mouse model of arenavirus infection, a cap-dependent endonuclease inhibitor not only reduced viral load but also maintained normal levels of alanine (B10760859) aminotransferase (ALT) and platelet counts, indicating protection against hepatic dysfunction and thrombocytopenia. nih.gov In cynomolgus macaques infected with a highly pathogenic avian influenza virus, treatment with a cap-dependent endonuclease inhibitor resulted in significantly lower virus titers compared to other antiviral treatments, although clinical signs of pneumonia were still observed. asm.orgscipublications.com

The following tables summarize key findings from preclinical studies on the modulation of pathological markers by cap-dependent endonuclease inhibitors.

Table 1: Effect of Cap-Dependent Endonuclease Inhibitors on Viral Load and Survival in Preclinical Models

Model Inhibitor Key Findings Reference
Mouse (Influenza A)Baloxavir marboxilSingle oral dose completely prevented mortality. Significant dose-dependent reduction in lung viral titer. nih.gov
Mouse (Influenza A)Baloxavir marboxilCombination with oseltamivir reduced virus-induced mortality and lung pathology. nih.gov
Mouse (LCMV)Compound BDose-dependent reduction in blood viral load. Improved survival rates (80-100%). nih.gov
Macaque (H7N9 HPAIV)BaloxavirSignificantly lower virus titers in treated macaques compared to other groups. asm.orgscipublications.com
Mouse (La Crosse Virus)CAPCA-1Reduced viral loads in the brain and extended survival rate. asm.org

Table 2: Modulation of Inflammatory and Clinical Markers by Cap-Dependent Endonuclease Inhibitors in Preclinical Models

Model Inhibitor Pathological Marker Effect Reference
Mouse (Influenza A)Baloxavir marboxilCytokine/Chemokine LevelsReduction in elevation with combination therapy. nih.gov
Mouse (Influenza A)CD388IL-6, MCP-1Dose-dependent reduction in lung levels. biorxiv.org
Mouse (LCMV)Compound BAlanine aminotransferase (ALT)Maintained at normal levels. nih.gov
Mouse (LCMV)Compound BPlatelet CountMaintained at normal levels. nih.gov
Mouse (Influenza A)ZX-7101APulmonary DamageSignificantly reduced. nih.gov

These preclinical findings collectively underscore the potential of this compound and related compounds as potent inhibitors of influenza virus replication and associated pathology. By effectively reducing viral load and mitigating the subsequent inflammatory cascade, these inhibitors demonstrate a significant capacity to alter the course of disease progression.

Molecular and Structural Basis of Cap Dependent Endonuclease in 3 Action

Detailed Mechanism of Cap-dependent Endonuclease Inhibition by Cap-dependent Endonuclease-IN-3

The primary mode of action of this compound is the direct inhibition of the cap-dependent endonuclease enzyme, which is a crucial component of the influenza virus's RNA polymerase complex. smolecule.com By targeting this enzyme, the compound effectively disrupts the virus's ability to produce its own mRNA, thereby blocking viral replication. smolecule.com

Disruption of Viral RNA Transcription Initiation

The initiation of influenza virus mRNA synthesis is dependent on the "cap-snatching" process. plos.orgplos.org The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of polymerase acidic (PA), polymerase basic 1 (PB1), and polymerase basic 2 (PB2) subunits, carries out this function. wikipedia.orgnih.gov The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs. nih.gov Subsequently, the endonuclease activity, located within the PA subunit, cleaves the host mRNA a short distance from the cap. plos.orgnih.gov This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral RNA into mRNA. nih.govresearchgate.net

This compound inhibits this initial and essential step of viral transcription. smolecule.comrxlist.com By binding to the endonuclease active site, it prevents the cleavage of host mRNAs, thus depriving the viral polymerase of the primers it needs to synthesize its own mRNAs. smolecule.comrxlist.com This cessation of viral mRNA synthesis ultimately halts the production of new viral proteins and stops the replication of the virus.

Specific Interaction with the Endonuclease Domain of the Polymerase Acidic (PA) Subunit

Structural and biochemical studies have definitively located the cap-dependent endonuclease activity to the N-terminal domain of the PA subunit of the influenza virus polymerase. nih.govplos.orgnih.govnih.gov This domain, often referred to as PA-Nter, functions as the catalytic center for the cleavage of host cell mRNA caps. nih.govnih.gov

This compound is designed to specifically target and bind to this endonuclease domain of the PA subunit. smolecule.com Molecular docking studies suggest that the compound fits into the active site of the enzyme, likely interacting with key amino acid residues and the essential metal ions required for catalysis. smolecule.com This specific interaction blocks the substrate (host mRNA) from accessing the active site, thereby inhibiting the endonuclease function. The potency of inhibitors like this compound is often measured by their IC50 values, with lower values indicating stronger inhibitory activity. smolecule.com

Enzymatic Properties and Active Site Features of Viral Cap-dependent Endonucleases

The cap-dependent endonuclease of influenza virus is a metalloenzyme, meaning it requires metal ions for its catalytic activity. nih.govnih.govnih.gov Its active site contains a conserved arrangement of amino acid residues that coordinate these metal ions and participate in the cleavage of the phosphodiester backbone of RNA. nih.govnih.gov

Dependency on Divalent Metal Cations for Catalysis (e.g., Mg2+, Mn2+)

The catalytic activity of the viral cap-dependent endonuclease is critically dependent on the presence of divalent metal cations, most notably magnesium (Mg2+) and manganese (Mn2+). nih.govnih.govnih.gov These metal ions are believed to play a crucial role in the catalytic mechanism, likely by activating a water molecule to act as a nucleophile and by stabilizing the transition state of the cleavage reaction. nih.gov The active site of the endonuclease can bind two metal ions, and the affinity for Mn2+ is significantly higher than for Mg2+. nih.govnih.gov This preference for manganese ions is a key feature of the enzyme's catalytic function. nih.govnih.govnih.gov

Identification of Conserved Catalytic Residues in the Endonuclease Active Site

The active site of the influenza virus cap-dependent endonuclease contains a cluster of highly conserved acidic amino acid residues that are essential for its function. nih.govresearchgate.net These residues, which include a histidine and a trio of acidic residues, are responsible for coordinating the two catalytic metal ions. nih.gov The arrangement of these residues and the bound metal ions creates a configuration similar to that found in other two-metal-dependent endonucleases. nih.gov Mutations in these conserved residues have been shown to abolish the endonuclease activity of the polymerase, confirming their critical role in catalysis. nih.govnih.gov

Molecular Interactions and Binding Profiles of this compound

The effectiveness of this compound as an inhibitor stems from its specific molecular interactions within the active site of the endonuclease. Molecular docking and structure-activity relationship studies provide insights into how the compound binds and exerts its inhibitory effect. smolecule.com

The binding of inhibitors like this compound to the endonuclease active site is often characterized by chelation of the two essential metal ions. plos.org The inhibitor molecule positions itself to interact with and effectively sequester these metal ions, preventing them from participating in the catalytic reaction. plos.org Furthermore, the inhibitor can form hydrogen bonds and other non-covalent interactions with the conserved amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex and enhancing its inhibitory potency. plos.orgsmolecule.com The specific chemical structure of this compound is optimized for these interactions, leading to a high binding affinity and potent inhibition of the viral enzyme. smolecule.com

Table 1: Key Molecular Components and their Roles

ComponentRole in Viral Replication / Inhibition
Cap-dependent endonuclease (CEN) An influenza virus enzyme essential for the "cap-snatching" process, which initiates viral mRNA synthesis. nih.govplos.orgnih.gov
This compound A potent inhibitor that targets the cap-dependent endonuclease, preventing viral replication. smolecule.commedchemexpress.com
Polymerase Acidic (PA) Subunit A component of the viral RNA polymerase that contains the endonuclease active site in its N-terminal domain. nih.govnih.govnih.gov
Divalent Metal Cations (Mg2+, Mn2+) Essential cofactors for the catalytic activity of the cap-dependent endonuclease. nih.govnih.govnih.gov
Conserved Catalytic Residues Specific amino acids in the endonuclease active site that coordinate the metal ions and are crucial for catalysis. nih.govresearchgate.net

Computational Modeling and Docking Studies

Computational methods are pivotal in understanding and optimizing the interaction between inhibitors and the cap-dependent endonuclease. Molecular docking and molecular dynamics (MD) simulations provide critical insights into the structural basis of inhibition.

Interaction studies indicate that this compound is designed to bind effectively within the active site of the endonuclease. smolecule.com This active site contains essential divalent metal cations (Mg²⁺ or Mn²⁺) required for its catalytic function, and inhibitors are often designed as metal-chelating molecules. nih.govpnas.orgnih.gov

Molecular docking studies for this class of inhibitors analyze how structural modifications influence binding affinity and inhibitory potency. smolecule.com For instance, simulations performed on related endonuclease inhibitors, such as baloxavir (B560136) and its derivatives, have revealed key interactions. These studies show that specific conformations and electronic properties can significantly enhance the interaction with the endonuclease. smolecule.com Molecular docking of baloxavir derivatives has shown that substituting certain structural components, like replacing a dibenzothiepin ring with a five-membered heterocycle containing a tetrazole, can enhance binding to the receptor protein. mdpi.com Similarly, MD simulations on the baloxavir-endonuclease complex suggest that interactions like a CH-pi interaction between the inhibitor and specific amino acid residues (e.g., I38) in the enzyme's binding pocket are crucial for high-affinity binding. nih.govresearchgate.net The loss of such interactions through mutation can lead to reduced drug sensitivity. nih.govresearchgate.net

These computational approaches are instrumental in guiding the synthesis of novel derivatives with improved efficacy by optimizing their fit and interactions within the enzyme's active site. smolecule.commdpi.com

Experimental Determination of Inhibitor-Enzyme Binding Kinetics and Affinities

Experimental assays are crucial for quantifying the inhibitory potency and binding characteristics of compounds like this compound. The primary metric used is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

This compound is described as a potent inhibitor of the enzyme. medchemexpress.commedchemexpress.com While its specific IC₅₀ value is not publicly detailed in the provided research, the potency of closely related inhibitors in the same class has been well-documented, demonstrating strong inhibitory effects. For example, studies on various "Cap-dependent endonuclease-IN-" compounds and the approved drug baloxavir show IC₅₀ values ranging from the nanomolar to the low micromolar range, indicating highly potent activity against the influenza virus endonuclease. medchemexpress.commdpi.comnih.gov

Enzyme kinetic studies on baloxavir acid (BXA), the active form of the approved drug, reveal it to be a tight-binding inhibitor with an apparent inhibitor constant (Kᵢapp) of 12 nM. researchgate.net Order-of-addition experiments confirm that inhibition requires the formation of a pre-formed complex consisting of the enzyme, Mg²⁺ ions, and the inhibitor, which is consistent with the inhibitor binding directly to the active site. researchgate.net Furthermore, the presence of the RNA substrate can prevent the inhibitor from accessing the active site, suggesting a competitive mode of action. researchgate.net

The table below presents the inhibitory potencies of several related cap-dependent endonuclease inhibitors, illustrating the range of activities observed in this class of compounds.

Table 1: Inhibitory Potency of Selected Cap-dependent Endonuclease Inhibitors

Compound Target/Virus Strain IC₅₀ Value Reference
Baloxavir Influenza A (H1N1)pdm09 0.28 nM (median) nih.gov
Influenza A (H3N2) 0.16 nM (median) nih.gov
Influenza B/Victoria 3.42 nM (median) nih.gov
Influenza B/Yamagata 2.43 nM (median) nih.gov
Endonuclease Assay 7.45 µM mdpi.com
Baloxavir acid (BXA) Influenza B Endonuclease 209 nM nih.gov
Cap-dependent endonuclease-IN-17 Influenza A/Hanfang/359/95 (H3N2) 1.29 µM medchemexpress.com
Cap-dependent endonuclease-IN-26 Cap-dependent endonuclease (CEN) 286 nM medchemexpress.com
Cap-dependent endonuclease-IN-28 TOSV CEN 2.4 µM medchemexpress.com
ANDV CEN 0.5 µM medchemexpress.com
LACV CEN 4 µM medchemexpress.com
Compound I-4 (Baloxavir Derivative) Endonuclease Assay 3.29 µM mdpi.com
Compound II-2 (Baloxavir Derivative) Endonuclease Assay 1.46 µM mdpi.com

| Lead 39-(S) | Influenza Virus Polymerase | 17.4 nM | researchgate.net |

This table is for illustrative purposes to show the range of potencies within this class of inhibitors. IC₅₀ values can vary based on the specific assay conditions and virus strains used.

Viral Resistance Mechanisms to Cap Dependent Endonuclease Inhibitors

Characterization of Viral Resistance Emergence in Preclinical Settings

The potential for resistance to cap-dependent endonuclease inhibitors was first characterized in preclinical laboratory studies. Through a process of in-vitro serial passaging, where the influenza virus is repeatedly cultured in the presence of an inhibitor, researchers have been able to select for and identify mutations that confer resistance. For example, when influenza A(H1N1) viruses were exposed to the experimental endonuclease inhibitor RO-7 over multiple cycles, a specific amino acid change, I38T, in the PA endonuclease domain was consistently observed. nih.govosti.gov This mutation typically appeared after 5 to 10 passages. nih.govosti.gov A similar outcome was noted with another inhibitor, ZX-7101, which led to the emergence of a resistant virus carrying an E18G substitution in the PA subunit after 15 passages. nih.gov

These preclinical findings have been mirrored in clinical settings, where the emergence of resistance has been documented in patients undergoing treatment. Clinical trial data has revealed resistance rates between 7.9% and 9.7% in adults and adolescents treated with baloxavir (B560136). nih.gov Notably, this rate was significantly higher in children, with over 23% of pediatric patients shedding viruses with mutations at the I38 position of the PA protein. pnas.org The rapid emergence of these resistant variants, in some cases as early as three days after starting treatment, underscores the low genetic barrier to resistance for this class of inhibitors. nih.gov

Identification of Amino Acid Substitutions Conferring Reduced Susceptibility

Mutations within the Polymerase Acidic (PA) Subunit Endonuclease Domain (e.g., I38T)

The most prevalent mutation associated with resistance to cap-dependent endonuclease inhibitors is the substitution of isoleucine (I) with threonine (T) at position 38 (I38T) of the PA endonuclease domain. nih.govnih.gov This mutation has been consistently identified as the primary pathway for resistance to both baloxavir and the investigational drug RO-7 in preclinical and clinical studies. nih.govnih.gov The I38T substitution can dramatically reduce the virus's susceptibility to these inhibitors, with studies showing up to an 81-fold decrease in the effectiveness of RO-7. nih.govosti.gov From a structural standpoint, the I38T mutation disrupts a critical hydrophobic interaction between the inhibitor molecule and the side chain of the isoleucine residue at position 38. nih.govosti.gov

While the I38T mutation is the most common, other substitutions at the same position, including I38F (phenylalanine) and I38M (methionine), have also been found in patients treated with baloxavir and are linked to reduced drug susceptibility. pnas.org Furthermore, a number of other mutations within the PA endonuclease domain have been identified, although they occur less frequently. These include changes at amino acid positions E23 (e.g., E23G/K/R), A37 (A37T), and E199 (E199G). asm.orgnih.gov More recently, a novel E198K substitution was demonstrated to decrease susceptibility to baloxavir acid by 2- to 6-fold, and an E18G substitution was shown to confer reduced susceptibility to both ZX-7101 and baloxavir acid. nih.govnih.gov

Mutation Inhibitor(s) Fold-change in Susceptibility
I38TBaloxavir, RO-7Up to 81-fold (RO-7) nih.govosti.gov
I38F/MBaloxavir7- to 50-fold pnas.org
E18GZX-7101, Baloxavir5- to 9-fold nih.gov
E23G/K/RBaloxavir>3-fold asm.org
A37TBaloxavir>3-fold asm.org
E198KBaloxavir2- to 6-fold nih.gov
E199GBaloxavir>3-fold asm.org

Phenotypic Assessment of Resistance-Associated Mutations on Viral Replication and Enzyme Activity in Vitro

The ability of a resistant virus to replicate and spread is a key factor in its potential clinical impact. Laboratory studies assessing the phenotypic characteristics of these resistant mutants have yielded mixed results. Some resistance mutations appear to come at a "fitness cost" to the virus. For example, the I38T, I38F, and I38M substitutions have been shown to impair the enzymatic activity of the PA protein. pnas.org In one study, the I38T mutation in the A/California/04/2009 influenza strain resulted in a 48% decrease in polymerase activity. nih.gov

Design Strategies for Novel Inhibitors to Mitigate Resistance Development

The emergence of resistance to the first generation of cap-dependent endonuclease inhibitors underscores the urgent need for novel antiviral agents with improved resistance profiles. nih.govresearchgate.net Researchers are actively pursuing several strategies to design next-generation inhibitors that can effectively combat resistance. researchgate.netnih.gov

A primary approach involves the development of inhibitors that bind to different sites within the PA endonuclease or utilize a distinct mechanism of action. researchgate.net Structure-based drug design, a technique that leverages the three-dimensional structure of the target enzyme, is being employed to rationally design new molecules that are less susceptible to known resistance mutations. nih.govresearchgate.net For instance, by targeting functionally conserved amino acids in the endonuclease active site, it may be possible to create inhibitors that are less likely to be affected by viral mutations. researchgate.net

Another promising strategy focuses on enhancing the potency and pharmacokinetic properties of the inhibitors. nih.gov The development of covalent inhibitors, which form a permanent chemical bond with their target, is being explored as a way to create more durable and effective antivirals. nih.gov Additionally, the use of combination therapy, pairing a cap-dependent endonuclease inhibitor with an antiviral that has a different mechanism of action, such as a neuraminidase inhibitor, could prove to be a powerful strategy to enhance treatment efficacy and reduce the likelihood of resistance emerging. nih.gov

Discovery and Optimization Methodologies for Cap Dependent Endonuclease Inhibitors

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Once initial hits are identified, lead optimization is performed through extensive structure-activity relationship (SAR) studies. This involves synthesizing and testing a series of analogs to improve potency, selectivity, and pharmacokinetic properties.

SAR studies involve making systematic chemical changes to a lead compound and evaluating the impact on its ability to inhibit the cap-dependent endonuclease. X-ray crystallography often provides a structural basis for understanding how these modifications affect inhibitor binding to the enzyme's active site. nih.gov

Key findings from SAR studies on various CEN inhibitor scaffolds include:

Metal-Chelating Moieties: A common feature of potent CEN inhibitors is a scaffold capable of chelating the two manganese ions (Mn2+) in the enzyme's active site. nih.govresearchgate.net The 7-carboxyl group on carbamoyl (B1232498) pyridone bicycle (CAB) scaffolds, for example, is essential for anti-bunyaviral activity, and its conversion to other bioisosteres reduces activity. researchgate.netnih.gov

Side Chain Modifications: For CAB scaffolds, a large lipophilic side chain at the 1-position and a small alkyl group at the 3-position are preferred for high activity. nih.gov In another series, modifications to a pyromeconic acid scaffold showed that adding a methyl group at the 2-position abolished activity, while hydrophilic substituents at the 6-position were well-tolerated. acs.org

Ring System Alterations: In one study, converting a pyrone ring to an N-methylpyridinone resulted in a significant increase in potency. acs.org Another study systematically synthesized three series of baloxavir (B560136) derivatives and found that substituting the dibenzothiepin ring with structures like diphenylmethyl containing electron-withdrawing groups enhanced inhibitory effects. mdpi.com

The following table presents data on how specific structural modifications impact the inhibitory potency of CEN inhibitors.

Scaffold/Compound Series Modification Resulting IC₅₀ Impact on Potency
Pyromeconic Acid Derivatives Addition of methyl group to 2-position (Maltol)Abolished activityDecrease
Pyromeconic Acid Derivatives Conversion of pyrone ring to N-methylpyridinone1.1 µMMarked Increase
Baloxavir Derivatives (Series II) Substitution with dihydrodibenzo[b,e]oxepin (Compound II-2)1.46 µMStrong Inhibition
Baloxavir Derivatives (Series I) Diphenylcarbinol structure with chiral center (Compound I-4)3.29 µMStrong Inhibition
Phenyltetrazole Derivatives Addition of a tetrazole group to the 4' position (Compound 63)36 ± 7 nMSubstantial Increase
Hydroxypyridinone Heterocycles 2'-trifluoro-substituted benzene (B151609) ring and 4'-tetrazole (Compound 71)14 nMHigh Potency
Data sourced from multiple studies. acs.orgmdpi.com

To improve efficacy and overcome potential resistance, researchers explore entirely new chemical scaffolds. This includes designing novel structures and investigating compounds from natural sources.

Macrocyclic Structures: The emergence of influenza variants with reduced susceptibility to existing inhibitors like baloxavir has driven the development of novel scaffolds. researchgate.net Recently, a CEN inhibitor with a delicately designed macrocyclic scaffold was reported. acs.orgnih.gov This novel macrocycle demonstrated a significantly smaller shift in inhibitory activity against baloxavir-resistant viral strains, highlighting the potential of this strategy to create more robust therapeutics. acs.org

Natural Products and Bioisosterism: Natural products have long been a source of inspiration for drug discovery. Flavonoids, for example, were recently recognized as CEN inhibitors. rsc.org Luteolin was identified as a potent inhibitor, and its binding mode was determined by X-ray crystallography. rsc.org Building on this, a "scaffold-hopping" approach was used to design structurally distinct compounds that mimic the flavonoid scaffold but have different core structures. rsc.org This led to the identification of a submicromolar PA inhibitor with low toxicity. rsc.org

Scaffold Recycling: In a novel approach, the chemical scaffold from an HIV integrase inhibitor was successfully converted into a potent influenza virus CEN inhibitor. acs.orgosti.gov This structure-guided "scaffold recycling" demonstrates an innovative strategy for rapidly developing new inhibitor classes by repurposing established pharmacophores.

Preclinical Development Pipeline and Candidate Prioritization

After successful lead optimization, promising compounds enter the preclinical development pipeline. This stage involves a series of in vitro and in vivo studies to select the best candidates for potential clinical trials.

The preclinical pipeline generally involves:

In Vitro Profiling: Candidates are tested for their antiviral activity against a panel of influenza A and B viruses, including seasonal strains, avian strains, and strains resistant to other antivirals. nih.gov The 50% effective concentration (EC₅₀) is determined. Cytotoxicity is also assessed in various cell lines to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (CC₅₀/EC₅₀), a key indicator of the compound's therapeutic window. nih.govacs.org

Resistance Profiling: It is crucial to understand the potential for the virus to develop resistance. nih.gov This is often done by passaging the virus in the presence of the inhibitor and sequencing any resulting resistant variants to identify mutations. nih.govnih.gov The lead compounds are then tested against these engineered mutant viruses to assess their resilience. mdpi.com For example, the I38T substitution in the PA protein is a known mutation that reduces susceptibility to baloxavir acid. mdpi.com

In Vivo Efficacy Models: Compounds that perform well in vitro are advanced to animal models of influenza infection, typically mice. nih.gov These studies evaluate the compound's ability to reduce viral load in the lungs, prevent mortality, and ameliorate symptoms of the disease. nih.govnih.gov

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are assessed. Favorable PK profiles are essential for ensuring that the drug can reach the site of infection at a therapeutic concentration. nih.gov

Candidate prioritization is a multi-parameter process. The ideal candidate will exhibit high potency (low nanomolar EC₅₀), low cytotoxicity (high CC₅₀), a high barrier to resistance, broad-spectrum activity against various influenza strains, and favorable pharmacokinetic properties that support a practical dosing regimen. nih.govnih.govmdpi.com The collective data from these preclinical studies are used to select the most promising inhibitor to move forward into human clinical trials. nih.gov

Comparative Analysis of Cap Dependent Endonuclease in 3 Within the Inhibitor Landscape

Comparative Antiviral Efficacy Against Diverse Viral Strains and Species

Cap-dependent endonuclease inhibitors have demonstrated a broad spectrum of activity against various viral families. The efficacy of these compounds, including analogs of Cap-dependent endonuclease-IN-3, has been quantified through in vitro studies, revealing potent antiviral effects.

Research has shown that certain CEN inhibitors are significantly more active against bunyaviruses—such as Lassa virus (LASV), lymphocytic choriomeningitis virus (LCMV), and Junin virus (JUNV)—than established antiviral drugs like ribavirin (B1680618). nih.govpnas.org For instance, a series of CEN inhibitors, designated as compounds A, B, and D, exhibited 50% effective concentration (EC50) values that were over 500- to 1,000-fold lower than those of ribavirin against LCMV and JUNV. nih.gov Specifically, compound B showed a 2.5 log10 viral reduction at a 1 µM concentration against LASV. pnas.org

The broad-spectrum potential of CEN inhibitors is further highlighted by their activity against various influenza A virus subtypes, including H5N1 and H7N9. researchgate.net In comparative studies, the active form of baloxavir (B560136) marboxil (baloxavir acid, BXA) and other novel inhibitors like ZX-7101A have shown potent, low nanomolar efficacy against different influenza A strains. researchgate.net Natural compounds have also been explored, with tanshinone I and tanshinone IIA identified as CEN inhibitors with activity against both influenza A virus and LCMV. nih.gov

The following table summarizes the in vitro antiviral activity of various cap-dependent endonuclease inhibitors against a range of viruses.

Interactive Data Table: In Vitro Antiviral Efficacy of Cap-dependent Endonuclease Inhibitors

Compound Virus Strain Cell Type EC50 (µM) Citation
Compound A LCMV Vero E6 0.002 nih.gov
JUNV Vero E6 0.003 nih.gov
LACV Vero E6 0.007 nih.gov
SFTSV Vero E6 0.021 nih.gov
Influenza A/H5N1 MDCK 0.008 nih.gov
Influenza A/H7N9 MDCK 0.004 nih.gov
Compound B LCMV Vero E6 0.004 nih.gov
JUNV Vero E6 0.004 nih.gov
LACV Vero E6 0.012 nih.gov
SFTSV Vero E6 0.038 nih.gov
Influenza A/H5N1 MDCK 0.016 nih.gov
Influenza A/H7N9 MDCK 0.007 nih.gov
Compound D LCMV Vero E6 0.002 nih.gov
JUNV Vero E6 0.003 nih.gov
LACV Vero E6 0.008 nih.gov
SFTSV Vero E6 0.017 nih.gov
Influenza A/H5N1 MDCK 0.009 nih.gov
Influenza A/H7N9 MDCK 0.004 nih.gov
Baloxavir Acid (BXA) Influenza A/H5N1 MDCK 0.001 nih.gov
LCMV Vero E6 2.63 nih.gov
Tanshinone I Influenza A/H5N1 MDCK 1.04 nih.gov
LCMV Vero E6 2.92 nih.gov
Tanshinone IIA Influenza A/H5N1 MDCK 4.02 nih.gov
LCMV Vero E6 4.64 nih.gov
Ribavirin LCMV Vero E6 >10 nih.gov
JUNV Vero E6 >10 nih.gov

Distinctive Features and Research Implications of this compound

This compound is a potent inhibitor specifically designed to target the cap-dependent endonuclease of the influenza virus. smolecule.commedchemexpress.com Its primary mechanism of action involves the inhibition of the "cap-snatching" process, a critical step in viral mRNA synthesis, thereby preventing viral replication. smolecule.com The enzyme is an attractive antiviral target because it is essential for the virus but absent in human cells, offering a high degree of selectivity. pnas.orgnih.gov

The distinctiveness of this compound and its analogs lies in their chemical structure, which is optimized for binding to the active site of the viral endonuclease. smolecule.com The synthesis of these compounds often involves multi-step organic chemistry to create scaffolds, such as dibenzothiepin structures, which are then modified with various functional groups to enhance binding affinity and biological activity. smolecule.com Molecular docking studies have been instrumental in understanding how specific structural modifications influence the interaction with the endonuclease, leading to improved inhibitory effects. smolecule.com

The research implications for this compound are significant. Its potent inhibitory activity makes it a valuable tool for studying the viral replication cycle and a promising candidate for the development of new antiviral therapies against influenza. smolecule.com Furthermore, understanding the structure-activity relationships of this compound can guide the rational design of next-generation inhibitors with improved efficacy, broader antiviral spectrum, and reduced potential for side effects. smolecule.com The structural similarities in the CEN active sites across different viral families, such as influenza viruses and bunyaviruses, suggest that inhibitors like this compound could serve as a basis for developing broad-spectrum antiviral agents. pnas.org

Future Research Trajectories for this compound and Related Inhibitors

The future of research on this compound and related inhibitors is focused on several key areas. A primary objective is the development of compounds with broad-spectrum activity against a range of viruses that utilize the cap-snatching mechanism. pnas.org This involves screening new chemical libraries and modifying existing inhibitor scaffolds to target the CEN of various viral families, including bunyaviruses and arenaviruses. nih.govnih.gov

Another critical research direction is the design of inhibitors that can overcome antiviral resistance. The emergence of influenza virus variants with reduced susceptibility to existing CEN inhibitors, such as those with mutations like I38T, E23K, and A36V in the PA subunit, is a growing concern. acs.org Future research will focus on understanding the structural basis of this resistance and developing novel inhibitors that maintain their efficacy against these mutant strains. acs.org This may involve designing compounds that have different binding modes or interact with more conserved regions of the enzyme.

Improving the physicochemical and pharmacokinetic properties of these inhibitors is also a priority. nih.gov This includes enhancing solubility and metabolic stability to ensure effective drug delivery and sustained antiviral activity in vivo. Combination therapies, where a CEN inhibitor is used alongside another antiviral agent with a different mechanism of action, such as a neuraminidase inhibitor, are also being explored to enhance efficacy and reduce the likelihood of resistance. oup.com Ultimately, the goal is to translate the potent in vitro activity of compounds like this compound into effective clinical treatments for severe influenza and other viral diseases. pnas.org

Q & A

Q. What experimental approaches are recommended to validate the specificity of Cap-dependent endonuclease-IN-3 for CEN (cap-dependent endonuclease) inhibition?

To confirm target specificity, researchers should employ orthogonal assays such as:

  • Biochemical assays : Measure enzymatic activity of CEN in vitro using purified proteins and quantify inhibition via IC50 values .
  • Cellular assays : Use shRNA-mediated knockdown of CEN in cell lines to compare the effects of this compound with genetic depletion. Rescue experiments (e.g., overexpression of wild-type CEN) can further validate target engagement .
  • Off-target profiling : Screen against related enzymes (e.g., other endonucleases or viral polymerases) to rule out cross-reactivity .

Q. How does this compound selectively inhibit CEN without affecting canonical cap-dependent translation machinery (e.g., eIF4E/eIF4G complexes)?

Mechanistic studies should include:

  • Co-immunoprecipitation (Co-IP) : Assess whether the compound disrupts CEN interactions with translation initiation factors (e.g., eIF4A, eIF2α) while preserving eIF4E/eIF4G binding .
  • Ribopuromycylation assays : Monitor global translation rates in treated vs. untreated cells to distinguish CEN-specific inhibition from broad translational suppression .
  • Structural studies : Use cryo-EM or X-ray crystallography to map binding sites on CEN and compare with eIF4E/eIF4G interfaces .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on the role of CEN in cap-dependent vs. IRES-mediated translation?

  • Context-dependent analysis : Design experiments comparing CEN activity in systems with varying reliance on cap-dependent translation (e.g., cancer cells with elevated eIF4E vs. stress conditions favoring IRES) .
  • Dual reporter assays : Use bicistronic constructs with cap-dependent and IRES-driven luciferase to quantify compound effects on both pathways .
  • Proteomic profiling : Perform mass spectrometry to identify CEN-associated proteins under different conditions, which may explain its divergent roles .

Q. What strategies can elucidate the functional interplay between CEN inhibition and downstream pathways (e.g., DEPTOR degradation, 4E-BP1 phosphorylation)?

  • Kinetic studies : Time-course experiments to correlate CEN inhibition with changes in DEPTOR stability (via ubiquitination assays) and 4E-BP1 phosphorylation (western blotting) .
  • Pathway modulation : Combine this compound with mTOR inhibitors (e.g., rapamycin) to dissect cross-talk between CEN and mTORC1 signaling .
  • Single-cell RNA sequencing : Resolve heterogeneity in cellular responses to CEN inhibition, identifying subpopulations with distinct dependency on cap-dependent translation .

Q. How can researchers optimize in vitro models to study the antiviral efficacy of this compound against influenza while minimizing cytotoxicity?

  • Primary cell models : Use human bronchial epithelial cells (HBEpCs) infected with clinical influenza strains to assess compound efficacy in physiologically relevant systems .
  • Dose-response metrics : Calculate selectivity indices (CC50/EC50) using viability assays (e.g., MTT) alongside viral titer quantification (plaque assays) .
  • Resistance profiling : Serial passage experiments to identify mutations in CEN that confer resistance, informing structure-activity relationship (SAR) studies .

Methodological Considerations

Q. What controls are critical when designing in vivo studies to evaluate this compound in cancer or viral infection models?

  • Pharmacokinetic (PK) controls : Measure plasma and tissue concentrations of the compound to ensure adequate exposure .
  • Isoform-specific controls : Use conditional CEN knockout mice to distinguish on-target effects from off-tumor/off-host toxicity .
  • Benchmark compounds : Compare efficacy with established CEN inhibitors (if available) or siRNA-mediated CEN silencing .

Q. How can researchers address discrepancies in reported CEN inhibition mechanisms across cell types or disease contexts?

  • Meta-analysis frameworks : Aggregate published datasets (e.g., GEO, ProteomeXchange) to identify context-specific biomarkers of CEN activity .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens in diverse cell lines to map genetic modifiers of this compound sensitivity .

Data Interpretation Guidelines

  • For contradictory results : Explicitly document experimental conditions (e.g., cell confluency, serum starvation status) that may influence CEN activity or compound bioavailability .
  • For translational relevance : Validate findings in patient-derived organoids or primary samples to ensure clinical applicability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.